4-Bromo-2-ethoxy-1-nitrobenzene is an organic compound with the molecular formula CHBrNO. It features a bromine atom, an ethoxy group, and a nitro group attached to a benzene ring. This compound is classified as a nitroaromatic compound due to the presence of the nitro group, which significantly influences its chemical reactivity and properties. It is commonly utilized in various scientific applications, including as a building block in organic synthesis and in biochemical studies.
The compound is cataloged under the Chemical Abstracts Service registry number 57279-70-6 and is identified by its IUPAC name, 4-bromo-2-ethoxy-1-nitrobenzene. It falls under the category of halogenated aromatic compounds, specifically nitro-substituted derivatives. The presence of both bromo and nitro groups makes it an important intermediate in organic synthesis and pharmaceuticals.
The synthesis of 4-bromo-2-ethoxy-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes:
The molecular structure of 4-bromo-2-ethoxy-1-nitrobenzene can be represented as follows:
CCOC1=CC(Br)=CC=C1[N+](=O)[O-]
This structure indicates that the compound contains a benzene ring with three substituents: a bromo group at position 4, an ethoxy group at position 2, and a nitro group at position 1 .
4-Bromo-2-ethoxy-1-nitrobenzene can participate in various chemical reactions due to its functional groups:
The mechanism of action for reactions involving 4-bromo-2-ethoxy-1-nitrobenzene often follows standard pathways for electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the nature of the reactants:
4-Bromo-2-ethoxy-1-nitrobenzene exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and research .
4-Bromo-2-ethoxy-1-nitrobenzene serves multiple roles in scientific research:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0